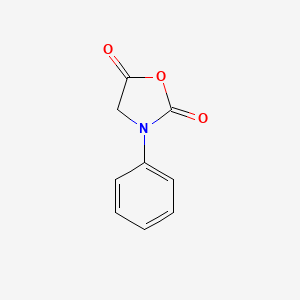

3-Phenyl-1,3-oxazolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

490-56-2 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-phenyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H7NO3/c11-8-6-10(9(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

NXNDWNOMLJUXLT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Defining the 1,3 Oxazolidine 2,5 Dione Ring System and Its Isomeric Forms

The foundational structure of 3-Phenyl-1,3-oxazolidine-2,5-dione is the 1,3-oxazolidine-2,5-dione ring system. This is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. wikipedia.org The "-dione" suffix indicates the presence of two carbonyl groups, located at positions 2 and 5 of the ring. wikipedia.org

Oxazolidinones, the broader class of compounds, can exist in different isomeric forms based on the relative positions of the oxygen and nitrogen atoms within the five-membered ring. researchgate.netnih.gov This leads to isomers such as 2-oxazolidinone (B127357), 3-oxazolidinone, and 4-oxazolidinone. researchgate.netnih.gov The 1,3-oxazolidine-2,5-dione structure is specifically a derivative of the 1,3-oxazolidine parent ring. wikipedia.org

The specific compound, this compound, is also recognized as the N-carboxyanhydride (NCA) of the amino acid phenylalanine. rsc.orgnih.gov This nomenclature highlights its crucial role as a monomer in the ring-opening polymerization to form polypeptides. rsc.orgnih.govspringernature.com

| Property | Value |

| IUPAC Name | 1,3-oxazolidine-2,5-dione |

| Molecular Formula | C3H3NO3 |

| Molar Mass | 101.06 g/mol |

| CAS Number | 2185-00-4 |

| Synonyms | 2,5-Oxazolidinedione, oxazolidin-2,5-dione |

Data sourced from PubChem CID 75136 nih.gov

Academic Significance of Oxazolidinone Scaffolds in Advanced Organic Research

Oxazolidinone scaffolds are of considerable interest in medicinal and organic chemistry due to their versatile applications. researchgate.netrsc.org They are recognized as important structural motifs in a variety of biologically active molecules and serve as key intermediates in the synthesis of complex natural products. pitt.edu

The significance of oxazolidinones stems from several key aspects:

Chiral Building Blocks: Chiral oxazolidinones are valuable synthons for creating enantiomerically pure compounds, which is critical in pharmaceutical development. pitt.edu

Bioisosteres: The 2-oxazolidinone (B127357) structure, in particular, can act as a bioisostere for groups like carbamates, amides, and ureas, offering improved metabolic stability. researchgate.net

Antibacterial Agents: The oxazolidinone class includes a new generation of synthetic antibacterial agents. nih.gov They exhibit a unique mechanism of action by inhibiting the initiation phase of bacterial protein synthesis. nih.gov

Overview of Research Trajectories for the 3 Phenyl 1,3 Oxazolidine 2,5 Dione Core

Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation within the 1,3-Oxazolidine-2,5-dione Ring

The construction of the 1,3-oxazolidine-2,5-dione ring hinges on the efficient formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Various synthetic strategies have been developed to assemble this heterocyclic core, each with its own advantages and substrate scope. These methods often involve the cyclization of acyclic precursors that already contain some of the required atoms and functional groups.

Cyclization Reactions for the Assembly of 1,3-Oxazolidine-2,5-diones

Cyclization reactions are the cornerstone of 1,3-oxazolidine-2,5-dione synthesis. These reactions can be broadly categorized into condensation-based approaches, cycloaddition reactions, and derivations from specific starting materials.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a traditional and widely used method for forming heterocyclic rings. The synthesis of oxazolidines, the parent ring system, is often achieved through the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.org This fundamental approach can be adapted for the synthesis of the dione (B5365651) derivatives.

A notable example is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. nih.gov This one-pot method utilizes atmospheric carbon dioxide and readily available starting materials under mild, transition-metal-free conditions to afford various oxazolidine-2,4-diones. nih.gov Another approach involves the reaction of α-hydroxy ketones with isocyanates in the presence of a catalytic amount of a tin alkoxide, which proceeds under mild conditions and is highly atom-economical. researchgate.net

The reaction of serinol with carbonyl compounds can lead to the formation of 1,3-oxazolidines through a condensation pathway. polimi.it Similarly, the condensation of 2-hydroxymethylpiperidine with aldehydes under mild conditions yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.gov These examples highlight the versatility of condensation reactions in constructing oxazolidine-based structures.

A metal-free carboxylative cyclization of propargylic amides with carbon dioxide, catalyzed by an organocatalyst like 1,5,7-triaza-bicyclo-[4.4.0]dec-5-ene (TBD), provides an efficient route to (Z)-5-alkylidene 1,3-oxazolidine-2,4-diones. rsc.orgrsc.org This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org

| Starting Materials | Reagents/Catalyst | Product | Key Features |

| Primary amines, α-ketoesters | Phosphorus mediator, Base, CO₂ | Oxazolidine-2,4-diones | One-pot, mild conditions, transition-metal-free nih.gov |

| α-Hydroxy ketones, Isocyanates | Tin alkoxide (catalyst) | 4-Hydroxy-2-oxazolidinones | Mild conditions, atom-economical researchgate.net |

| Propargylic amides | TBD (organocatalyst), CO₂ | (Z)-5-Alkylidene 1,3-oxazolidine-2,4-diones | Metal-free, mild conditions, high chemo- and stereoselectivity rsc.orgrsc.org |

Interactive Data Table: This table summarizes key condensation-based approaches for the synthesis of oxazolidine-dione systems.

Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of cyclic systems. In the context of oxazolidinones, these reactions can be employed to build the heterocyclic ring in a single step.

The [3+2] cycloaddition of azomethine ylides with carbonyl compounds can lead to the formation of oxazolidines. organic-chemistry.org Furthermore, palladium-catalyzed (3+2) cycloaddition between 5-vinyloxazolidine-2,4-diones (VOxD) and (thio)isocyanates has been developed to synthesize (thio)hydantoins. chemrxiv.org A palladium-catalyzed enantioselective (3+2) annulation of 5-allenyloxazolidine-2,4-diones with barbiturate-derived alkenes has also been reported to produce spirobarbiturate-γ-lactam derivatives with high diastereo- and enantioselectivities. nih.gov

Diels-Alder reactions of N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones with cyclic and acyclic olefins have been studied, showing high stereo- and regioselectivity. clockss.org Similarly, 1,3-dipolar additions of nitrones to these olefins are also highly regioselective. clockss.org The reactivity of these systems can be rationalized by Frontier Molecular Orbital (FMO) theory. clockss.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | 5-Vinyloxazolidine-2,4-diones, (Thio)isocyanates | Palladium catalyst | (Thio)hydantoins chemrxiv.org |

| [3+2] Cycloaddition | 5-Allenyloxazolidine-2,4-diones, Barbiturate-derived alkenes | Palladium catalyst, Chiral phosphoramidite (B1245037) ligand | Spirobarbiturate-γ-lactams nih.gov |

| Diels-Alder Cycloaddition | N-Substituted 5-alkylidene-1,3-oxazolidine-2,4-diones, Olefins | Thermal | Cycloadducts clockss.org |

| 1,3-Dipolar Addition | N-Substituted 5-alkylidene-1,3-oxazolidine-2,4-diones, Nitrones | Thermal | C-5 substituted isoxazolidines clockss.org |

Interactive Data Table: This table outlines various cycloaddition reactions used in the synthesis of oxazolidinone-related structures.

A specific and effective strategy for the synthesis of 5,5-disubstituted 1,3-oxazolidine-2,4-diones starts from readily available α-ketols and isocyanates. researchgate.net This two-step reaction sequence involves the condensation of the starting materials to form key 4-methylene-2-oxazolidinone precursors. researchgate.net These intermediates are then converted into the desired diones through an oxidative cleavage of the exocyclic double bond. researchgate.net This method provides good yields of the target compounds from appropriately functionalized α-ketols. researchgate.net

A one-pot synthesis of 4-oxazolin-2-ones can be achieved through the microwave-promoted condensation of α-ketols and isocyanates. researchgate.net A thermal approach using the same starting materials is also possible. researchgate.net

The synthesis of chiral, non-racemic this compound analogs is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

One established method for synthesizing (S)-4-benzyloxazolidine-2,5-dione, an analog of the target compound, is the direct phosgenation of L-phenylalanine. smolecule.com This reaction proceeds via an N-carboxy amino acid chloride intermediate which then undergoes intramolecular cyclization. smolecule.com The use of chiral starting materials from the "chiral pool," such as L-amino acids, is a common strategy to ensure the stereochemical integrity of the final product. smolecule.com It has been shown that the synthesis of substituted oxazolidine-2,5-diones from L-amino acids under mild conditions does not lead to racemization, thus preserving the optical purity of the starting material. smolecule.com

Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity in organic synthesis. chemrxiv.orgresearchgate.net Enzymes can catalyze reactions with exquisite precision, often under mild and environmentally friendly conditions. researchgate.net

A biocatalytic strategy for the synthesis of enantioenriched oxazolidinones involves the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives using engineered myoglobin-based catalysts. chemrxiv.orgacs.orgchemrxiv.org This method demonstrates high functional group tolerance and provides the desired products in good yields and with high enantioselectivity. chemrxiv.orgacs.orgchemrxiv.org The development of enantiodivergent biocatalysts for this transformation further highlights its synthetic utility. chemrxiv.orgacs.orgchemrxiv.org

Another biocatalytic approach is a one-pot cascade process for the stereo- and regioselective aminohydroxylation of alkenes. researchgate.netpolito.it This process combines a styrene (B11656) monooxygenase and a halohydrin dehalogenase to produce enantiopure oxazolidinones. polito.it By engineering the halohydrin dehalogenase, it is possible to achieve a switch in regioselectivity and enantioselectivity, allowing for the synthesis of both chiral 4-aryloxazolidinones and 5-aryloxazolidinones with high enantiomeric excess and regioselectivity. researchgate.net

| Biocatalytic Method | Enzyme(s) | Substrate | Product | Key Features |

| Intramolecular C(sp³)–H Amination | Engineered Myoglobin | Carbamate derivatives | Enantioenriched oxazolidinones | High enantioselectivity, broad substrate scope chemrxiv.orgacs.orgchemrxiv.org |

| Asymmetric Aminohydroxylation | Styrene Monooxygenase, Halohydrin Dehalogenase | Alkenes | Enantiopure 4- or 5-aryloxazolidinones | One-pot cascade, stereo- and regioselective researchgate.netpolito.it |

Interactive Data Table: This table presents key biocatalytic methods for the enantioselective synthesis of oxazolidinones.

Enantioselective Synthesis of Chiral this compound Analogs

Chiral Auxiliary-Mediated Syntheses for 1,3-Oxazolidine-2,5-dione Stereoisomers

The generation of stereoisomers of 1,3-oxazolidine-2,5-diones, which are formally N-carboxyanhydrides (NCAs) of α-amino acids, is predominantly achieved through a "chiral pool" approach. This strategy utilizes enantiomerically pure α-amino acids as starting materials. nih.gov The inherent chirality of the amino acid directly dictates the stereochemistry at the C-5 position of the resulting oxazolidinedione ring. The most established method involves the cyclization of the amino acid using phosgene (B1210022) or its safer equivalents like diphosgene or triphosgene. mdpi.com

While the chiral pool is the main strategy, other methods have been developed for the asymmetric synthesis or resolution of these structures, particularly when starting from racemic materials.

Kinetic Resolution: Racemic urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) can be resolved through kinetic resolution. This process involves the use of a chiral catalyst, such as a modified cinchona alkaloid, which selectively catalyzes the alcoholysis of one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched UNCA. nih.govacs.org

Photochemical Deracemization: An alternative approach involves the deracemization of racemic NCAs. This can be accomplished through irradiation in the presence of a chiral photosensitizer, such as a benzophenone (B1666685) derivative, which leads to the conversion of the racemic mixture into a single, enantioenriched product. researchgate.net

It is important to distinguish these methods from the classical use of chiral auxiliaries, such as Evans-type oxazolidinones. wikipedia.org While those auxiliaries are instrumental in controlling stereochemistry in reactions like alkylations and aldol (B89426) additions on a group attached to the nitrogen, they are not typically used to induce the initial chirality of the 1,3-oxazolidine-2,5-dione ring itself from an achiral precursor. The field relies more on resolution techniques or starting with inherently chiral molecules.

Parallel Synthesis and Combinatorial Approaches for this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of compounds for high-throughput screening. spirochem.com These techniques are well-suited for creating diverse libraries based on the this compound scaffold, allowing for systematic exploration of structure-activity relationships. The synthesis can be performed in solution-phase using automated liquid handlers and reaction blocks or on a solid phase. nih.govnih.govzinsserna.com

The generation of a library of 3-phenyl-1,3-oxazolidine-2,5-diones can be envisioned through several diversification strategies:

Varying the Phenyl Substituent: A key diversification point is the aromatic ring. A library can be constructed by starting with a range of substituted anilines, which are then used to synthesize the corresponding N-phenylglycines. Subsequent cyclization would yield a library of 3-aryl-1,3-oxazolidine-2,5-diones with diverse electronic and steric properties.

Varying the C-5 Substituent: Another approach involves starting with a variety of different α-amino acids (both natural and unnatural) and reacting them with phenyl isocyanate or a related reagent to form the N-phenyl substituted ring. This would create a library with diversity at the C-5 position.

While the primary use of NCA libraries is in the ring-opening polymerization (ROP) to form polypeptide and polypeptoid libraries, the underlying principles of parallel synthesis are directly applicable to the creation of libraries of the small molecule heterocycles themselves. springernature.com For instance, a library of oxazolidinediones and thiazolidinediones has been successfully synthesized using parallel liquid-phase chemistry to identify potent enzyme inhibitors. acs.org

Table 1: Conceptual Parallel Synthesis of a 3-Aryl-1,3-oxazolidine-2,5-dione Library

| Starting Phenylglycine | Phenyl Substituent (R) | Resulting Library Member |

|---|---|---|

| Phenylglycine | H | This compound |

| 4-Chlorophenylglycine | 4-Cl | 3-(4-Chlorophenyl)-1,3-oxazolidine-2,5-dione |

| 4-Methoxyphenylglycine | 4-OCH₃ | 3-(4-Methoxyphenyl)-1,3-oxazolidine-2,5-dione |

| 3-Nitrophenylglycine | 3-NO₂ | 3-(3-Nitrophenyl)-1,3-oxazolidine-2,5-dione |

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core heterocyclic system is formed, its chemical properties can be further modified through a variety of functionalization and derivatization reactions. These strategies allow for the fine-tuning of the molecule's properties and the introduction of new functionalities.

Electrophilic and Nucleophilic Substitutions on the Phenyl Moiety of this compound

The phenyl ring attached to the nitrogen at position 3 is amenable to substitution reactions, although the high reactivity of the oxazolidinedione ring must be considered.

Electrophilic Aromatic Substitution (EAS): The 1,3-oxazolidine-2,5-dione substituent, being an N-acyl group, is expected to be an ortho, para-director for electrophilic aromatic substitution. However, it is also expected to be deactivating towards the ring due to the electron-withdrawing nature of the two carbonyl groups. Standard EAS reactions like nitration and halogenation are therefore feasible, but may require forcing conditions. The synthesis of compounds like 3-(chlorophenyl)-5-methyloxazolidine-2,4-dione is documented, confirming that halogenated derivatives can be prepared. A significant challenge in these reactions is the potential for acid-catalyzed hydrolysis or decomposition of the sensitive NCA ring. pmcisochem.fr Newer, milder nitrating reagents may offer a way to functionalize the phenyl ring while preserving the heterocyclic core. nih.govchimia.ch

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the phenyl ring must be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (like a halogen). nih.gov Therefore, a 3-(4-fluoro-3-nitrophenyl)-1,3-oxazolidine-2,5-dione could potentially undergo substitution of the fluorine atom by a nucleophile. The success of such a reaction would depend on the nucleophile and conditions being mild enough to avoid ring-opening of the oxazolidinedione.

Selective Modifications at the Dione Carbonyls (C-2 and C-5) of the 1,3-Oxazolidine-2,5-dione Ring

The two carbonyl groups within the 1,3-oxazolidine-2,5-dione ring exhibit different reactivity due to their electronic environments, allowing for selective modifications. mdpi.com The C-5 carbonyl is part of an acid anhydride-like linkage and is significantly more electrophilic than the C-2 carbonyl, which is part of a urethane-like system.

Selective Reduction: This difference in reactivity allows for the chemoselective reduction of the C-5 carbonyl. Treatment of N-urethane-protected N-carboxyanhydrides (UNCAs) with a mild reducing agent like sodium borohydride (B1222165) leads to the selective reduction of the C-5 carbonyl and subsequent ring opening to yield N-protected β-amino alcohols. nih.gov More aggressive reducing agents like LiAlH₄ would likely reduce both carbonyls. wikipedia.org

Reaction with Organometallics: Grignard reagents can add to NCAs, leading to ring-opening. The reaction is believed to proceed via an initial attack on a carbonyl group (likely the more reactive C-5) to form an intermediate that rearranges to an isocyanate, which is then trapped by a second equivalent of the Grignard reagent. This strategy has been used to synthesize highly sterically hindered N-acylated amino acids. researchgate.net

Thionation: It is possible to convert carbonyl groups to thiocarbonyls. The synthesis of 1,3-oxazolidine-2-thiones is well-known, suggesting that thionation of the dione is possible. nih.govresearchgate.net Achieving selective thionation at either C-2 or C-5 would require careful choice of reagents and conditions, exploiting the inherent reactivity difference between the two positions. For example, a milder thionating agent might react preferentially at the C-5 position.

Table 2: Predicted Chemoselectivity of Carbonyl Reactions

| Reagent | Target Carbonyl | Predicted Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | C-5 | Selective reduction and ring-opening to β-amino alcohol. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | C-2 and C-5 | Non-selective reduction of both carbonyls. |

| Grignard Reagent (RMgX) | C-5 (initially) | Ring-opening and formation of N-acylated amino amide. researchgate.net |

Introduction of Diverse Side Chains and Substituents via Coupling Reactions

Modern cross-coupling reactions provide a powerful platform for introducing a wide array of substituents onto the phenyl ring of the this compound scaffold. This strategy relies on the synthesis of a halogenated precursor, such as 3-(4-bromophenyl)-1,3-oxazolidine-2,5-dione. The existence of such halogenated aryl oxazolidinediones is established. google.com This precursor can then be used in various palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve coupling the 3-(halophenyl)-1,3-oxazolidine-2,5-dione with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction could be used to couple the halo-aryl precursor with alkenes to introduce vinyl side chains onto the phenyl ring. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction would enable the introduction of alkyne functionalities by coupling the halo-aryl precursor with terminal alkynes, using a palladium and copper co-catalyst system.

A critical consideration for all these reactions is the stability of the 1,3-oxazolidine-2,5-dione ring under the required, often basic and heated, conditions. The development of mild, low-temperature coupling protocols would be essential to ensure the integrity of the heterocyclic ring is maintained while the C-C bond formation on the phenyl moiety takes place. rsc.org

Mechanistic Investigations of Ring Formation and Cleavage Pathways

The stability and reactivity of the 1,3-oxazolidine-2,5-dione ring are central to its chemical behavior. Understanding the mechanisms of its formation and cleavage under different catalytic conditions is crucial for its application in organic synthesis.

The 1,3-oxazolidine-2,5-dione ring can be susceptible to both acid and base-catalyzed transformations. Hydrolysis, for instance, can occur under acidic or basic conditions, leading to the cleavage of the ring and the formation of the parent α-hydroxy acid and aniline (B41778) derivatives. The mechanism of these transformations often involves nucleophilic attack at the carbonyl carbons of the oxazolidinedione ring.

Base-catalyzed reactions can also facilitate other transformations. For example, in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), oxazolidine-2,4-diones can undergo various reactions, including acting as a precursor in the synthesis of other heterocyclic systems. tandfonline.com While the specific literature on this compound is limited in this exact context, the general principles of base-catalyzed transformations of related oxazolidinediones suggest that the N-phenyl group would influence the electron density and steric accessibility of the carbonyl groups, thereby affecting the reaction rates and pathways.

The formation of the oxazolidinone ring, a related structure, has been a subject of mechanistic studies, with investigations into whether the reactions proceed through concerted or stepwise pathways. nih.govresearchgate.netdiva-portal.orgbeilstein-journals.orgnih.gov For instance, the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones has been computationally studied, providing evidence for an asynchronous concerted pathway. nih.govbeilstein-journals.org In such a mechanism, the bond-forming and bond-breaking events occur in a single step but not to the same extent at the transition state.

Distinguishing between concerted and stepwise mechanisms is often achieved through a combination of experimental techniques, such as kinetic isotope effects and stereochemical studies, and computational modeling. diva-portal.orgnih.gov While direct studies on the formation of this compound are not extensively detailed in the provided results, the principles derived from related systems are applicable. The choice between a concerted or stepwise mechanism is influenced by factors like the nature of the reactants, catalysts, and reaction conditions.

Advanced Reaction Types Employing this compound as a Substrate or Reagent

The unique structural features of this compound make it a potential candidate for various advanced organic reactions.

The dienophilic character of the double bond in unsaturated derivatives of 1,3-oxazolidine-2,5-diones allows them to participate in Diels-Alder reactions. For instance, N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones have been shown to react with cyclic and acyclic dienes with high stereo- and regioselectivity. clockss.orgresearchgate.net The regioselectivity of these reactions can often be rationalized using Frontier Molecular Orbital (FMO) theory. clockss.org

While there is no direct mention of this compound itself acting as a dienophile in the provided results, the reactivity of related systems suggests its potential in this area. Furthermore, 1-(2-oxazolidinon-3-yl)-3-siloxy-1,3-butadienes, which contain a related structural motif, are highly reactive dienes in Diels-Alder reactions. acs.org The N-phenyl group in a hypothetical unsaturated derivative of this compound would be expected to influence the electronic properties of the dienophile and thus the reactivity and selectivity of the cycloaddition.

Table 1: Diels-Alder Reactions of Oxazolidinone Derivatives

| Diene/Dienophile System | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones with cyclic and acyclic dienes | [4+2] Cycloaddition | High stereo- and regioselectivity | clockss.orgresearchgate.net |

The photochemical behavior of heterocyclic compounds can lead to unique and synthetically useful transformations. While specific photochemical studies on this compound are not detailed in the search results, related systems offer insights into potential photoreactivity. For example, flash vacuum pyrolysis of 3-substituted-5-phenyl-1,3-oxazolidine-2,4-diones leads to the extrusion of carbon dioxide and the formation of intermediate α-lactams, which then fragment or rearrange. arkat-usa.org

Photolysis of N-acyloxazolidine-2-thiones, a related class of compounds, can proceed via Norrish Type-II cleavage. researchgate.net The presence of the phenyl group in this compound could influence its photochemical reactivity, potentially leading to different reaction pathways or product distributions compared to its alkyl-substituted counterparts. The phenyl group could act as a chromophore, absorbing UV light and initiating photochemical processes. Further research is needed to explore the specific photochemical transformations of this compound.

Selective Reduction Reactions of the Dione Functionality

The selective reduction of the dione functionality in this compound and its derivatives presents a synthetic challenge due to the presence of two distinct carbonyl groups at the C2 and C5 positions. The reactivity of each carbonyl is influenced by its local electronic environment within the oxazolidine (B1195125) ring. The C2 carbonyl is part of a carbamate-like structure, while the C5 carbonyl is an α-keto group adjacent to the phenyl-substituted stereocenter.

Reduction of oxazolidine-2,4-diones can be achieved using various reducing agents. For instance, spiro(isobenzofuran-1,5'-oxazolidin)-3-ones, which are structurally related to this compound, can be reduced with sodium borohydride to yield 1(3H)-isobenzofuranones. researchgate.net This suggests that the dione functionality is susceptible to hydride-based reduction.

In the context of similar heterocyclic systems, electrochemical methods have been employed for reduction. For example, the reduction of 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione has been studied using β-cyclodextrin as a catalyst. mdpi.com This indicates the potential for electrochemical approaches in the selective reduction of the dione moiety in this compound, possibly allowing for regioselective transformations under specific conditions.

The following table summarizes potential reduction reactions based on related structures:

| Reagent/Condition | Substrate | Product(s) | Observations |

| Sodium Borohydride | Spiro(isobenzofuran-1,5'-oxazolidin)-3-ones | 1(3H)-isobenzofuranones | Reduction of the dione functionality. researchgate.net |

| Electrochemical Reduction with β-CD catalyst | 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione | Reduced vinyl group | Catalytic approach for selective reduction. mdpi.com |

This table is generated based on data from related compounds and illustrates potential reaction pathways.

Hydrolysis and Decomposition Pathways of this compound

The stability of the this compound ring is subject to hydrolytic and thermal conditions, leading to decomposition. The presence of two ester-like linkages and an N-acyl bond provides multiple sites for potential cleavage.

Hydrolysis:

Hydrolysis of the oxazolidine ring can occur under both acidic and basic conditions. In acidic media, hydrolysis of 2-(1-alkoxyvinyl)-3-phenyl-1,3-oxazolidines can proceed via two pathways: one involving the cleavage of the endocyclic C-O bond, leading to ring opening, and another involving the vinyloxy group. researchgate.net The presence of an N-acyl group, as in this compound, generally makes hydrolysis more difficult due to the decreased basicity of the nitrogen and increased strength of the intracyclic C-O bond. researchgate.net

Studies on related 5-aryl-1,2-oxazolidine-3,3-dicarbonitriles have shown that acid hydrolysis can lead to fragmentation of the molecule, yielding products derived from both the oxazolidine ring and its substituents. scispace.com For instance, hydrolysis of 2-(2-nitro-1-phenylethoxy)-5-phenyl-1,2-oxazolidine-3,3-dicarbonitrile with dilute hydrochloric acid resulted in cinnamic acid and benzoic acid. scispace.com

Thermal Decomposition:

Flash vacuum pyrolysis (FVP) of 3-alkyl-5-phenyl-1,3-oxazolidine-2,4-diones at high temperatures (650–750 °C) leads to a complex decomposition pathway. arkat-usa.org The initial step is the extrusion of carbon dioxide to form an α-lactam (aziridinone). arkat-usa.org This intermediate is unstable and can fragment directly to yield carbon monoxide and an imine. arkat-usa.org Alternatively, the α-lactam can rearrange to an iminooxirane, which then fragments to benzaldehyde (B42025) and an isonitrile (which may isomerize to a nitrile). arkat-usa.org

The following table outlines the decomposition products observed under different conditions:

| Condition | Starting Material | Major Products | Mechanism |

| Acid Hydrolysis | 2-(1-alkoxyvinyl)-3-phenyl-1,3-oxazolidines | Ring-opened products, 2-acetyl-3-phenyl-1,3-oxazolidine | Cleavage of endocyclic C-O bond or reaction at the vinyloxy group. researchgate.net |

| Acid Hydrolysis | 2-(2-nitro-1-phenylethoxy)-5-phenyl-1,2-oxazolidine-3,3-dicarbonitrile | Cinnamic acid, Benzoic acid | Fragmentation of the molecule. scispace.com |

| Flash Vacuum Pyrolysis (650–750 °C) | 3-Alkyl-5-phenyl-1,3-oxazolidine-2,4-diones | Imine, Carbon monoxide, Benzaldehyde, Nitrile | Extrusion of CO2 to form α-lactam, followed by fragmentation or rearrangement. arkat-usa.org |

This table is generated based on data from the text and related compounds to illustrate decomposition pathways.

Computational and Theoretical Chemistry Studies on 3 Phenyl 1,3 Oxazolidine 2,5 Dione

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and geometry of molecules. For the 1,3-oxazolidine-2,5-dione system, these calculations provide a basis for interpreting experimental data and predicting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying complex organic molecules. In the context of 1,3-oxazolidine-2,5-dione and related systems, DFT has been employed to optimize molecular geometries, calculate energies, and analyze electronic properties. nih.govsprinpub.com For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to obtain the optimized geometry of related heterocyclic dione (B5365651) structures, using X-ray diffraction data as a starting point. nih.gov

These calculations are crucial for understanding the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key indicators of chemical reactivity. researchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) surfaces, which map the electrostatic potential onto the electron density surface. nih.govresearchgate.net These maps are invaluable for identifying electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.net Studies on similar heterocyclic systems have also utilized advanced methods like G2, G2(MP2), and G3 to accurately determine gas-phase enthalpies of formation. researchgate.net

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, MEP, FMO Analysis | nih.gov |

| B3LYP | 6-31G(d) | Reaction Pathway Analysis, Cycloadditions | preprints.org |

| M05-2X / B3LYP | - | Structural and Thermochemical Properties | researchgate.net |

| G2 / G3 | - | High-Accuracy Enthalpy of Formation | researchgate.net |

The three-dimensional structure and conformational flexibility of 3-Phenyl-1,3-oxazolidine-2,5-dione are critical to its function and reactivity. Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics (MM), helps identify the most stable conformations of the molecule. For the related (S)-4-Benzyloxazolidine-2,5-dione, computational studies have revealed that the oxazolidine (B1195125) ring typically adopts a stable envelope conformation. smolecule.com In this conformation, the benzyl (B1604629) substituent orients itself to minimize steric hindrance, specifically 1,3-diaxial interactions. smolecule.com

X-ray crystallography of similar compounds, such as 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione, shows that the dihedral angle between the oxazolidine ring and the phenyl ring is significant, at 77.55 (8)°. iucr.org This twisting is a result of steric and electronic effects, which can be modeled and rationalized through computational methods. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its flexibility and the accessibility of different reactive conformations in solution.

| Compound Feature | Observation | Method | Reference |

|---|---|---|---|

| Oxazolidine Ring Conformation | Envelope or Twisted | X-ray Crystallography, DFT | smolecule.comiucr.org |

| Substituent Orientation | Minimizes 1,3-diaxial strain | Computational Modeling | smolecule.com |

| Phenyl-Ring Dihedral Angle | Can be large (e.g., ~77-86°) | X-ray Crystallography | iucr.orgiucr.org |

Reaction Pathway Elucidation and Transition State Analysis for 1,3-Oxazolidine-2,5-dione Synthesis and Reactivity

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states. For the synthesis of the 1,3-oxazolidine-2,5-dione core, which can be formed from N-carboxyanhydrides derived from amino acids, theoretical modeling can elucidate the cyclization mechanism. rsc.org

DFT calculations are used to locate the transition state structures and calculate their activation energies, which determines the reaction rate. For example, in the [3+2] cycloaddition reactions of nitrones with olefins to form related isoxazolidine (B1194047) rings, DFT has been used to compute the reaction pathways and explain the observed stereoselectivity. preprints.orgresearchgate.net The analysis of the transition state geometry, including bond lengths and angles, can reveal whether a reaction is synchronous or asynchronous. researchgate.net Such mechanistic insights are vital for optimizing reaction conditions and developing new synthetic methodologies for oxazolidine-based compounds. nih.govorganic-chemistry.org

Prediction of Reactivity, Selectivity, and Regioselectivity in Organic Transformations Involving the this compound Scaffold

For reactions involving non-symmetric reagents, local reactivity indices are essential for predicting regioselectivity. The analysis of Fukui functions or Parr functions (P k+ and P k-) can identify the most electrophilic and nucleophilic atoms within a molecule. researchgate.net The regioselectivity is then predicted by the most favorable interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net This approach has been successfully applied to rationalize the high regioselectivity observed in Diels-Alder and 1,3-dipolar cycloaddition reactions of related systems. clockss.orgacs.org Frontier Molecular Orbital (FMO) theory is another powerful tool used to explain the observed stereo- and regioselectivity in these cycloadditions. clockss.orgacs.org

| Theoretical Concept | Application | Predicted Outcome | Reference |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Cycloaddition Reactions | Regio- and Stereoselectivity | clockss.orgacs.org |

| Conceptual DFT (Global Indices: ω, N) | Polar Reactions | Overall Reactivity, Nucleophilic/Electrophilic Character | researchgate.net |

| Conceptual DFT (Local Indices: Parr Functions) | Reactions of Asymmetric Reagents | Regioselectivity | researchgate.net |

| Transition State Analysis | Kinetic vs. Thermodynamic Control | Product Distribution | smolecule.com |

Molecular Modeling of Intermolecular Interactions for 1,3-Oxazolidine-2,5-dione Derivatives

The way molecules of this compound interact with each other and with other molecules (like solvents or biological receptors) is governed by non-covalent intermolecular forces. Molecular modeling can quantify these interactions, which include hydrogen bonds, C-H···O bonds, and π-π stacking. nih.goviucr.org

Applications of 3 Phenyl 1,3 Oxazolidine 2,5 Dione in Contemporary Organic Synthesis

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral oxazolidinone derivatives, closely related to 3-phenyl-1,3-oxazolidine-2,5-dione, are renowned as "Evans' auxiliaries." These compounds are instrumental in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. rsc.org By temporarily attaching the chiral auxiliary to a substrate, chemists can guide subsequent chemical reactions to occur with high stereoselectivity. The phenyl group, in structures like (S)-(+)-4-Phenyl-2-oxazolidinone, provides steric hindrance that effectively shields one face of the molecule, forcing reagents to attack from the less hindered side. sigmaaldrich.com

This strategy is widely employed in a variety of carbon-carbon bond-forming reactions, including:

Asymmetric Alkylation: Enolates derived from N-acylated oxazolidinones can be alkylated with high diastereoselectivity.

Asymmetric Aldol (B89426) Reactions: These reactions produce chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. researchgate.net

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones proceeds with excellent stereocontrol. sigmaaldrich.com

Asymmetric Diels-Alder Reactions: The oxazolidinone auxiliary can control the facial selectivity of cycloaddition reactions.

After the desired stereocenter is created, the auxiliary can be cleanly removed under mild conditions and often recovered for reuse, enhancing the commercial and environmental viability of the process. sigmaaldrich.com

Table 1: Asymmetric Reactions Employing Chiral Oxazolidinone Auxiliaries

| Reaction Type | Substrate | Reagent | Key Outcome |

| Alkylation | N-Propionyl oxazolidinone | Benzyl (B1604629) bromide | Diastereoselective C-C bond formation |

| Aldol Addition | N-Acetyl oxazolidinone | Isobutyraldehyde | Chiral β-hydroxy ketone synthesis |

| Michael Addition | N-Cinnamoyl oxazolidinone | Grignard reagents | Stereocontrolled 1,4-conjugate addition |

| Cyclopropanation | N-Acryloyl oxazolidinone | Diazomethane/Pd(II) | Enantioselective cyclopropane (B1198618) formation |

Role as Key Intermediates and Building Blocks in the Total Synthesis of Complex Organic Molecules

The reliability and high stereocontrol offered by oxazolidinone-based methods have made them a method of choice for constructing chiral centers in the total synthesis of complex, biologically active natural products. rsc.org The ability to predictably form new stereocenters is crucial in the early stages of a synthetic campaign, particularly in drug discovery. rsc.org

Derivatives of this compound serve as versatile building blocks. For instance, (S)-4-Benzyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from L-phenylalanine, is a critical intermediate for polypeptide synthesis. smolecule.com These NCAs are used to introduce specific amino acid residues into a growing peptide chain. smolecule.com Furthermore, the oxazolidinone framework is a precursor to other valuable structures, such as nonproteogenic α-amino acids, β-lactams (core of penicillin and cephalosporin (B10832234) antibiotics), and various alkaloids. sigmaaldrich.com The iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)], when attached to an acyl ligand, can be elaborated with high stereocontrol and has been applied to the asymmetric synthesis of molecules like the anti-hypertensive drug (-)-captopril and various β-lactams. iupac.org

Table 2: Examples of Complex Molecules Synthesized Using Oxazolidinone-Based Building Blocks

| Target Molecule Class | Synthetic Application | Reference Compound |

| Antibiotics | Synthesis of β-lactam core | (4S)-(-)-4-Methyl-N-benzyl-β-lactam |

| Antihypertensives | Asymmetric synthesis of key intermediates | (-)-Captopril |

| Non-natural Amino Acids | Synthesis of α-amino acids with unique side chains | Nonproteogenic α-amino acids |

| Indole Alkaloids | Asymmetric synthesis of precursors | Indole-2-acetamide inhibitors |

Scaffold for the Development of Novel Pharmaceutical Precursors and Advanced Chemical Probes

The oxazolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Derivatives of 1,3-oxazolidine-2,5-dione and the related 1,3-oxazolidin-2-one are foundational to the development of new therapeutic agents.

A prominent example is the oxazolidinone class of antibiotics, which includes Linezolid. These drugs are effective against multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The oxazolidinone core is also found in compounds with other therapeutic activities:

Anticonvulsants: Derivatives like trimethadione, a 5,5-dimethyl-1,3-oxazolidine-2,4-dione, have been used to treat epilepsy. researchgate.netarjournals.com

Antidiabetic Agents: Novel 5-substituted 2,4-oxazolidinediones have been developed as potent insulin (B600854) sensitizers. acs.org

Fungicides: Certain 3-(phenylamino)oxazolidine-2,4-diones act as potent inhibitors of the cytochrome bc1 complex, a key enzyme in fungal respiration, making them promising agricultural fungicides. researchgate.net

The ability to easily modify the substituents on the oxazolidinedione ring allows chemists to fine-tune the pharmacological properties of the resulting molecules, making it an attractive starting point for creating libraries of compounds for drug screening. ontosight.ai

Table 3: Pharmaceutical and Agrochemical Applications of the Oxazolidinedione Scaffold

| Application Area | Target | Example Compound Class |

| Antibacterial | Bacterial protein synthesis | Linezolid and other synthetic oxazolidinones |

| Anticonvulsant | Central nervous system | Trimethadione (5,5-dimethyl-2,4-oxazolidinedione) |

| Antidiabetic | Peroxisome proliferator-activated receptor γ (PPARγ) | 5-Substituted-2,4-oxazolidinediones |

| Fungicide | Fungal cytochrome bc1 complex | 3-(Phenylamino)oxazolidine-2,4-diones |

Emerging Applications of Oxazolidinedione Derivatives in Materials Science and Polymer Chemistry

This compound is a type of α-amino acid N-carboxyanhydride (NCA), also known as a Leuchs' anhydride (B1165640). smolecule.com NCAs are cyclic monomers that undergo ring-opening polymerization (ROP) to produce polypeptides, which are synthetic analogues of proteins. pku.edu.cntandfonline.com This polymerization method is one of the most efficient routes to high molecular weight polypeptides with controlled architectures. nih.gov

The ROP of NCAs can be initiated by various species, including primary amines, allowing for the synthesis of a wide array of polymer structures. frontiersin.org This includes:

Homopolypeptides: Polymers consisting of a single repeating amino acid unit.

Block Copolypeptides: Polymers with distinct blocks of different amino acids, which can self-assemble into well-defined nanostructures like micelles or vesicles for applications in drug delivery. researchgate.net

Branched and Cyclic Polypeptides: Complex architectures with unique material properties. nih.gov

The use of NCAs derived from functional amino acids allows for the creation of "smart" polymers that can respond to environmental stimuli or be further modified after polymerization. pku.edu.cn These synthetic polypeptides are highly valued in biomedicine and materials science for their biocompatibility and tunable biodegradability, finding use in tissue engineering, gene therapy, and advanced drug delivery systems. nih.gov

Table 4: Polypeptide Architectures from Ring-Opening Polymerization of NCAs

| Polymer Architecture | Synthesis Strategy | Potential Application |

| Linear Homopolypeptide | ROP of a single NCA type | Biomimetic materials |

| Block Copolypeptide | Sequential ROP of different NCAs | Drug delivery, nanomedicine |

| Star Polypeptides | ROP from a multi-functional initiator | High-density functional materials |

| Polymer Brushes | ROP from a surface-grafted initiator | Surface modification, biocompatible coatings |

Future Research Directions and Unexplored Avenues for 3 Phenyl 1,3 Oxazolidine 2,5 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies for the 3-Phenyl-1,3-oxazolidine-2,5-dione Scaffold

The traditional synthesis of NCAs, including this compound, often relies on the use of hazardous reagents like phosgene (B1210022) or its derivatives. mdpi.comrsc.orgkobe-u.ac.jprsc.org Future research should prioritize the development of greener and more sustainable synthetic routes.

Key areas for exploration include:

Phosgene-Free Synthesis: Investigating alternative activating agents is a critical goal. Recent advancements have shown the potential of using n-propylphosphonic anhydride (B1165640) or other safer coupling reagents to directly convert amino acids and carbon dioxide into NCAs. rsc.orgrsc.orgacs.org Applying these methods to the synthesis of this compound from N-phenylglycine could offer a more environmentally benign pathway. rsc.org

Photo-on-Demand Synthesis: A novel approach involves the use of chloroform (B151607) and light to generate the necessary reactive species for NCA synthesis, completely avoiding phosgene. kobe-u.ac.jp Tailoring this photo-on-demand method for the synthesis of this compound would provide a safer, on-site production capability, which is particularly advantageous given the moisture sensitivity of NCAs. kobe-u.ac.jp

Alternative Monomers: Research into related cyclic monomers, such as N-thiocarboxyanhydrides (NTAs), has demonstrated improved moisture and thermal stability compared to NCAs. mdpi.com Synthesizing and polymerizing the NTA analogue of this compound could lead to more robust polymerization processes and materials with enhanced properties. Another emerging area is the development of N-carboxysulfonate anhydrides (NCSAs) to create sulfonamide-linked polypeptides with potentially greater hydrolytic and thermal stability. kuleuven.be

A comparison of conventional and potential sustainable synthetic methods is presented below:

| Synthetic Method | Reagents | Advantages | Challenges for this compound |

| Fuchs-Farthing | N-phenylglycine, Phosgene | Well-established, high yield | Use of highly toxic phosgene mdpi.comrsc.org |

| CO2-based | N-phenylglycine, CO2, n-propylphosphonic anhydride | Phosgene-free, uses abundant feedstock rsc.orgrsc.org | Optimization of reaction conditions for N-phenylglycine |

| Photo-on-Demand | N-phenylglycine, Chloroform, Light | Safe, on-demand synthesis, inexpensive raw materials kobe-u.ac.jp | Adapting the method for N-phenylglycine solubility and reactivity |

| NTA Analogue | N-phenylglycine derivative, Thiophosgene | Improved monomer stability mdpi.com | Synthesis and polymerization characteristics of the specific NTA |

| NCSA Analogue | N-phenylglycine sulfonic acid analogue | Potentially enhanced polymer stability kuleuven.be | Multi-step synthesis of the monomer, unexplored polymerization |

Application of Advanced Spectroscopic and Structural Characterization Techniques for Fine-Tuning Reactivity

A thorough understanding of the structure-reactivity relationship of this compound is essential for controlling its polymerization and designing new materials. Future studies should employ a suite of advanced analytical techniques.

High-Resolution NMR Spectroscopy: While standard ¹H and ¹³C NMR are used for basic characterization, advanced techniques like 2D NMR (COSY, HSQC, HMBC) can provide detailed insights into the conformation of the oxazolidine-dione ring and its interactions in solution. This is crucial for understanding the initiation mechanism of its polymerization.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information on its solid-state conformation, bond lengths, and angles. illinois.edu This data serves as a benchmark for computational models and helps in understanding intermolecular interactions that could influence its reactivity in the solid state or at high concentrations.

Mass Spectrometry: Techniques like Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are vital for confirming the exact mass and elemental composition. Furthermore, studying the fragmentation patterns can provide structural information. For polymers derived from this monomer, MALDI-TOF mass spectrometry is indispensable for analyzing polymer end-groups, which reveals critical details about initiation and termination pathways during polymerization. uoi.gr

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reactive sites of the this compound monomer. preprints.org This can predict the most likely sites for nucleophilic attack and help in understanding the energetics of different reaction pathways, thereby guiding the selection of initiators and catalysts.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

The inherent sensitivity and reactivity of NCAs make them ideal candidates for flow chemistry and automated synthesis platforms, which offer precise control over reaction parameters and minimize handling.

Continuous-Flow Synthesis: Implementing the synthesis of this compound in a continuous-flow reactor could enhance safety, improve reproducibility, and allow for facile scaling. akjournals.commdpi.com This approach is particularly beneficial for reactions involving hazardous reagents or intermediates. Integrating purification steps in-line would enable the direct production of high-purity monomer.

Automated Polymerization: The ring-opening polymerization of this compound can be performed using automated synthesizers. akjournals.comresearchgate.net This allows for the rapid and reproducible synthesis of polypeptide libraries with varying chain lengths and block copolymer architectures. Such high-throughput experimentation would accelerate the discovery of new materials with tailored properties. A stop-flow strategy using NCA monomers has been successfully demonstrated for the automated synthesis of α-peptides, a technique directly applicable here. akjournals.comresearchgate.net

| Technology | Application to this compound Chemistry | Key Advantages |

| Flow Chemistry | Synthesis of the monomer; Ring-opening polymerization | Enhanced safety, precise temperature/mixing control, scalability, integration of purification akjournals.commdpi.com |

| Automated Synthesis | High-throughput synthesis of poly(N-phenylglycine) and its copolymers | Rapid generation of polymer libraries, improved reproducibility, efficient screening of reaction conditions researchgate.netgoogle.com |

Exploration of New Catalytic Systems for Efficient Transformations of this compound

The development of new catalysts is paramount for achieving controlled and living polymerizations of NCAs, leading to well-defined polypeptides with predictable molecular weights and low dispersity.

Organocatalysis: Hydrogen-bonding organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have shown great promise in controlling NCA polymerization. mdpi.comrsc.org These catalysts work by simultaneously activating the NCA monomer and stabilizing the propagating chain end, suppressing side reactions. rsc.org Investigating a range of thiourea (B124793) and other hydrogen-bond donating catalysts for the polymerization of this compound could lead to highly controlled polymer synthesis.

Cationic Catalysis: A newer strategy involves the use of conjugated cationic catalysts that can significantly enhance the rate and controllability of NCA polymerization initiated by primary amines. nih.govnih.govacs.org These catalysts function through a cation-dipole interaction, activating the NCA monomer towards nucleophilic attack. nih.gov Exploring the efficacy of catalysts like DMAPPCl for the polymerization of this compound could overcome the often-sluggish kinetics associated with NCA polymerizations. nih.gov

Acid Catalysis: Recent studies have challenged the conventional wisdom that acids inhibit NCA polymerization. Weaker organic acids, such as acetic acid, have been shown to accelerate the polymerization rate while maintaining control over the molecular weight. chemrxiv.orgchinesechemsoc.org A systematic study of various weak acids as catalysts for the polymerization of this compound could provide a practical and efficient method for polypeptide synthesis. chemrxiv.org

Investigation of Hybrid Molecular Architectures Incorporating the 1,3-Oxazolidine-2,5-dione Core

The true potential of this compound lies in its use as a building block for complex, functional macromolecules. Future research should focus on creating novel hybrid materials.

Block Copolymers: The synthesis of block copolymers by combining the ring-opening polymerization of this compound with other polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a promising avenue. nih.gov This would allow for the creation of amphiphilic block copolymers containing a poly(N-phenylglycine) segment, which could self-assemble into unique nanostructures for applications in drug delivery or nanotechnology.

Surface-Grafted Polymers: Grafting poly(N-phenylglycine) chains from surfaces via surface-initiated NCA polymerization can create functional hybrid materials. dcu.ie This "grafting from" approach allows for the dense coating of nanoparticles or flat substrates, modifying their surface properties to enhance biocompatibility or create specific recognition sites.

Complex Polypeptide Architectures: Beyond linear polymers, this compound can be used to construct more complex architectures such as star-shaped polymers, polymer brushes, or dendrigraft structures. mdpi.com This can be achieved by using multifunctional initiators for the ring-opening polymerization, leading to materials with unique solution properties and functionalities.

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of 3-Phenyl-1,3-oxazolidine-2,5-dione?

Methodological Answer:

A factorial design approach is optimal for exploring multiple variables (e.g., temperature, solvent polarity, catalyst loading) simultaneously. By systematically varying these parameters, researchers can identify interactions between factors and determine optimal reaction conditions. For example, a 2³ factorial design (three factors at two levels) allows efficient screening of key variables while minimizing experimental runs. Post-analysis using ANOVA or response surface methodology (RSM) can refine conditions for yield maximization .

Basic Question: How can researchers structurally characterize this compound to confirm its purity and molecular configuration?

Methodological Answer:

Combine X-ray crystallography (for absolute configuration determination) with NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) to resolve stereochemistry and verify substituent positions. For purity assessment, use HPLC-MS with a polar stationary phase (e.g., C18 column) and a gradient elution protocol. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Advanced Question: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigate these by:

- Conducting variable-temperature NMR to detect tautomeric equilibria.

- Using synchrotron XRD for high-resolution crystallography to resolve disorder.

- Validating findings with solid-state NMR or IR spectroscopy to compare solution- and solid-state behavior. Theoretical frameworks (e.g., quantum mechanical modeling) can also reconcile discrepancies between experimental and predicted data .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways by analyzing transition states and activation energies. Pair this with molecular dynamics simulations to model solvent effects. For validation, correlate computational results with experimental kinetic data (e.g., rate constants derived from UV-Vis or LC-MS monitoring). Software like COMSOL Multiphysics enables integration of AI-driven optimization for parameter refinement .

Basic Question: What methodologies are recommended for assessing the compound’s toxicity in biological systems?

Methodological Answer:

Use in vitro assays (e.g., MTT assay for cytotoxicity) with human cell lines (e.g., HepG2) and compare results against databases like the Chemical Toxicity Database. For mechanistic insights, employ ROS detection kits and apoptosis assays (Annexin V/PI staining). Cross-validate with QSAR models to predict toxicity endpoints and prioritize in vivo testing .

Advanced Question: How can researchers elucidate the reaction mechanisms involving this compound under catalytic conditions?

Methodological Answer:

Apply kinetic isotope effects (KIE) and stopped-flow spectroscopy to probe rate-determining steps. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. For heterogeneous catalysis, combine XPS and TEM to characterize catalyst surface changes. Theoretical studies (e.g., DFT with Nudged Elastic Band method) can map energy profiles and validate experimental observations .

Advanced Question: What green chemistry approaches can minimize waste in the synthesis of this compound?

Methodological Answer:

Adopt solvent-free mechanochemical synthesis using ball milling, or switch to biodegradable solvents (e.g., cyclopentyl methyl ether). Implement membrane separation technologies (e.g., nanofiltration) for catalyst recovery. Evaluate environmental impact via life cycle assessment (LCA) tools, focusing on E-factor and atom economy metrics .

Basic Question: How can researchers control polymorphism during crystallization of this compound?

Methodological Answer:

Use seeding techniques with pre-characterized polymorphs and control cooling rates (±0.1°C/min). Screen solvents using High-Throughput Crystallization Platforms (HTCP) to identify conditions favoring the desired polymorph. Monitor in real-time with PXRD or Raman spectroscopy to detect phase transitions .

Advanced Question: What strategies optimize the scalability of this compound production while maintaining quality?

Methodological Answer:

Apply Quality by Design (QbD) principles, defining critical quality attributes (CQAs) like particle size and purity. Use process analytical technology (PAT) for inline monitoring (e.g., NIR for moisture content). Simulate large-scale reactors with COMSOL Multiphysics to predict mixing efficiency and heat transfer limitations. Validate with pilot-scale batch experiments .

Basic Question: What safety protocols are critical when handling this compound in hygroscopic environments?

Methodological Answer:

Store the compound in desiccated cabinets with silica gel and monitor humidity via hygrometers . Use gloveboxes under nitrogen atmosphere for weighing. For moisture-sensitive reactions, employ Schlenk techniques or continuous flow systems to minimize air exposure. Regularly calibrate equipment to prevent static discharge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.